butyl N-(4-nitrophenyl)carbamate
Description
Contextual Significance of Carbamate (B1207046) Scaffolds in Organic and Biological Chemistry
The carbamate group, an amide-ester hybrid, is a crucial structural motif in modern medicinal chemistry and drug discovery. acs.orgnih.gov Carbamates are integral components of numerous therapeutic agents and are also widely used as prodrugs to enhance the stability and bioavailability of parent molecules. nih.govresearchgate.net Their chemical stability, ability to permeate cell membranes, and capacity to form hydrogen bonds make them valuable as peptide bond surrogates in drug design. acs.orgnih.govresearchgate.net
Beyond pharmaceuticals, carbamates have extensive applications. They are widely represented in agricultural chemicals as pesticides, fungicides, and herbicides. acs.orgnih.gov In the chemical industry, they serve as starting materials, intermediates, and solvents. acs.orgnih.gov Furthermore, organic carbamates are essential as protecting groups for amines and amino acids during complex organic syntheses, particularly in peptide chemistry. acs.orgnih.gov The carbamate functionality is also found in nature; for instance, it plays a critical role in the function of the enzyme RuBisCO, which is central to carbon fixation in photosynthesis. wikipedia.org
Specific Role and Research Trajectories of N-substituted 4-nitrophenyl Carbamates
N-substituted 4-nitrophenyl carbamates are a specific class of carbamates that have garnered significant attention in research, primarily due to the 4-nitrophenyl group acting as an excellent leaving group. This property makes them highly useful as reagents in organic synthesis.
Key Research Applications:
Synthesis of Ureas and Other Carbamates: 4-nitrophenyl carbamates are important intermediates for the synthesis of various ureas and other carbamate derivatives. nih.gov They serve as effective alkoxycarbonylating reagents for amines. acs.org
Protecting Groups: The 4-nitrophenyl carbamate group is explored as a base-labile protecting group for amines and alcohols. emerginginvestigators.orgemerginginvestigators.org These groups are stable in acidic and neutral conditions but can be cleaved under mild basic conditions, a process that can be monitored spectrophotometrically by the release of the yellow 4-nitrophenolate (B89219) anion. emerginginvestigators.orgemerginginvestigators.org This offers an orthogonal strategy to commonly used acid-labile protecting groups. emerginginvestigators.org
Enzyme Inhibition: N-substituted carbamates have been extensively studied as inhibitors of various enzymes, particularly serine proteases and esterases. inrae.fr For example, a range of N-alkyl-(4-nitrophenyl) carbamates, including the butyl derivative, have been shown to be inhibitors of cholesterol esterase. nih.gov The mechanism often involves the carbamoylation of a serine residue in the enzyme's active site, leading to inactivation. nih.gov The reactivity and specificity of these inhibitors can be tuned by varying the N-alkyl substituent. nih.gov For instance, the length of the N-alkyl chain is crucial for the inhibition of bile-salt-dependent lipase (B570770). nih.gov
Active-Site Titrants: Specific carbamates, such as N-butyl-N-methyl-(4-nitrophenyl) carbamate, can act as active-site titrants for enzymes like bile-salt-dependent lipases. nih.gov The release of 4-nitrophenol (B140041) upon reaction with the enzyme is directly proportional to the enzyme inhibition, allowing for precise quantification of active enzyme molecules. nih.gov
The general synthesis of these compounds involves the reaction of an appropriate amine with 4-nitrophenyl chloroformate in the presence of a base. nih.govresearchgate.netepa.gov
Table 1: Physicochemical Properties of Butyl N-(4-nitrophenyl)carbamate
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H14N2O4 |
| Molecular Weight | 238.24 g/mol |
| SMILES | CCCCOC(=O)NC1=CC=C(C=C1)N+[O-] |
| InChIKey | FWMIXGBPRUFSQN-UHFFFAOYSA-N |
Data sourced from PubChem CID 522878. nih.gov
Identification of Key Research Gaps and Future Directions for this compound Studies
While the broader class of N-substituted 4-nitrophenyl carbamates has been investigated, research focusing specifically on this compound is less extensive. The existing literature primarily mentions it in the context of broader screening studies of enzyme inhibitors. nih.gov
Identified Research Gaps:
Detailed Kinetic and Mechanistic Studies: Although identified as an inhibitor of cholesterol esterase, detailed kinetic analysis and in-depth mechanistic studies of its interaction with this and other enzymes are lacking. nih.gov
Structural Biology: To date, no crystal structures of this compound in complex with a target enzyme have been reported. Such studies would provide crucial insights into its binding mode and the structural determinants of its inhibitory activity.
Synthetic Applications: While its role as a potential protecting group can be inferred from studies on similar compounds, specific applications and methodologies for its use in complex molecule synthesis have not been thoroughly explored. emerginginvestigators.orgemerginginvestigators.org
Expanded Biological Screening: Its biological activity profile remains narrow. Screening against a wider panel of proteases, esterases, and other potential biological targets could uncover new pharmacological applications.
Future Research Directions:
Probing Enzyme Active Sites: Future work could focus on using this compound as a chemical probe to study the active sites of various serine hydrolases, leveraging the spectroscopic signal of the leaving 4-nitrophenol group.
Development of Novel Therapeutics: Based on its demonstrated activity as an enzyme inhibitor, the scaffold could be optimized through medicinal chemistry efforts to develop more potent and selective inhibitors for therapeutic targets, such as butyrylcholinesterase for Alzheimer's disease. nih.gov
Materials Science Applications: Given that carbamates are the building blocks of polyurethanes, there could be unexplored potential in polymer chemistry, perhaps as a monomer or an additive to modify polymer properties. wikipedia.org
Comparative Studies: A systematic comparison of the reactivity, stability, and inhibitory potency of a series of N-alkyl-(4-nitrophenyl) carbamates (from methyl to longer chains) would provide a comprehensive structure-activity relationship (SAR) dataset, which is currently incomplete.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-3-8-17-11(14)12-9-4-6-10(7-5-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMIXGBPRUFSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335096 | |
| Record name | ST046299 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87457-99-6 | |
| Record name | ST046299 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Butyl N-(4-nitrophenyl)carbamate and Analogues
The most established methods for synthesizing this compound and similar structures rely on well-understood nucleophilic substitution reactions. These routes are characterized by their reliability and the use of readily available starting materials.
The primary and most widely employed method for the synthesis of this compound involves the reaction of a nucleophile with a carbonyl source activated by a 4-nitrophenyl group. The two most common reagents for this purpose are 4-nitrophenyl chloroformate and bis(4-nitrophenyl)carbonate. google.comthieme-connect.com
The synthesis using 4-nitrophenyl chloroformate proceeds via the acylation of an amine. thieme-connect.comemerginginvestigators.orgemerginginvestigators.org For the specific synthesis of an analogue, 4-nitrophenyl benzylcarbamate, benzylamine (B48309) is treated with 4-nitrophenyl chloroformate. emerginginvestigators.orgemerginginvestigators.org This reaction is typically conducted in a suitable solvent like dichloromethane (B109758) and in the presence of a non-nucleophilic base, such as triethylamine (B128534), to neutralize the hydrochloric acid formed as a byproduct. google.comthieme-connect.com
Alternatively, bis(4-nitrophenyl)carbonate serves as an effective reagent. google.com In this approach, a primary or secondary amine reacts with bis(4-nitrophenyl)carbonate, displacing one of the 4-nitrophenoxide leaving groups to form the desired carbamate (B1207046). This method avoids the generation of corrosive HCl. For instance, the synthesis of rivastigmine (B141) precursors involves reacting a phenolic compound with bis(4-nitrophenyl)carbonate, followed by the addition of an amine. google.com
These reactions are foundational in organic synthesis due to their broad applicability and the stability of the resulting 4-nitrophenyl carbamates, which can often be purified by standard techniques like column chromatography or recrystallization. thieme-connect.com
Table 1: Examples of Nucleophilic Substitution for Carbamate Synthesis
Optimizing the synthesis of carbamates is crucial for maximizing product yield and purity while minimizing side reactions. Key parameters that are often adjusted include reaction temperature, the order of reagent addition, and the choice of solvent and base. google.com
Temperature control is a critical factor. For highly reactive nucleophiles like amines, reactions are often conducted at reduced temperatures to moderate reactivity and prevent undesired side products. For example, syntheses using 4-nitrophenyl chloroformate are frequently carried out in an ice-water bath (0-5°C) or even at temperatures as low as -78°C. google.com This is particularly important with amines, where the high nucleophilicity can lead to rapid, uncontrolled reactions at room temperature. emerginginvestigators.org
The order of reagent addition can also significantly impact the outcome. In the synthesis of 4-nitrophenyl benzylcarbamate, it was found that adding benzylamine dropwise to the solution of 4-nitrophenyl chloroformate, rather than the other way around, helped to control the reaction. emerginginvestigators.org Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) allows for precise determination of the reaction endpoint, preventing the formation of degradation products due to extended reaction times. google.com
The choice of solvent and base is also pivotal. Dichloromethane is a common solvent, and triethylamine is a frequently used base due to its non-nucleophilic nature and ability to effectively scavenge the acid byproduct. google.comthieme-connect.com For certain substrates, using a different solvent like acetone (B3395972) or adjusting the base can lead to improved outcomes. google.com
Catalytic Approaches in this compound Synthesis
While classical stoichiometric methods are robust, catalytic approaches offer advantages in terms of atom economy, milder reaction conditions, and the potential for catalyst recycling. Both homogeneous and heterogeneous catalysts have been explored for the synthesis of carbamates.
Homogeneous catalysis provides efficient pathways for carbamate synthesis, often through the in-situ generation of reactive intermediates. Palladium-based catalysts have been successfully used for the synthesis of N-aryl carbamates. organic-chemistry.org In one approach, an aryl chloride or triflate undergoes palladium-catalyzed cross-coupling with sodium cyanate (B1221674) to form an aryl isocyanate intermediate. This highly reactive species is then trapped in situ by an alcohol to yield the final carbamate product. organic-chemistry.org This method tolerates a wide variety of primary, secondary, and sterically hindered alcohols. organic-chemistry.org
Other metal-based homogeneous systems have also been developed. Indium-catalyzed reactions offer a method for the selective protection of amino groups under mild conditions. nih.gov Ruthenium carbonyl complexes have been used for the reductive carbonylation of nitroaromatics, where the choice of alcohol was found to be critical for achieving high selectivity towards the carbamate product. nih.gov
Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation from the reaction mixture and potential for reuse. google.com Various solid catalysts have been developed for carbamate synthesis.
Cerium(IV) oxide (CeO₂) has emerged as an effective and reusable heterogeneous catalyst for the one-pot synthesis of organic carbamates from amines, carbon dioxide, and alcohols. rsc.org This system can produce various carbamates in good yields and high selectivity, and the catalyst can be regenerated by calcination. rsc.org Gold nanoparticles supported on CeO₂ have also been shown to catalyze the aerobic dehydrogenative aromatization of cyclohexenone motifs with secondary amines to produce m-phenylenediamine (B132917) derivatives, including those with carbamate functionalities. acs.org
Other heterogeneous systems include binary oxides with the formula LiₓMₓO₂ (where L and M are various metals), which have been patented for the preparation of aromatic carbamates. google.com Additionally, processes using Group VIII metals or copper-based catalysts have been developed for heterogeneous oxidative carbonylation of amines to produce carbamates under relatively mild temperature and pressure conditions. google.com The immobilization of traditional homogeneous transition metal complexes onto solid supports is another strategy to bridge the gap between homogeneous and heterogeneous catalysis, sometimes leading to improved activity and selectivity. acs.org
Table 2: Overview of Catalytic Systems for Carbamate Synthesis
Reaction Mechanism Elucidation for Carbamate Formation and Transformation
Understanding the reaction mechanism is fundamental to controlling and optimizing the synthesis of carbamates. The formation of this compound from reagents like 4-nitrophenyl chloroformate proceeds through a well-established nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the chloroformate. nih.govnih.gov This step forms a transient tetrahedral intermediate. The electrophilicity of this carbonyl carbon is a key driver of the reaction. Density functional theory (DFT) calculations on related systems confirm a significant partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. emerginginvestigators.org
Following its formation, the tetrahedral intermediate collapses. The lone pair on the oxygen atom re-forms the carbonyl double bond, leading to the expulsion of the most stable leaving group. In the case of 4-nitrophenyl chloroformate, this is the chloride ion. For bis(4-nitrophenyl)carbonate, the leaving group is the 4-nitrophenoxide ion, which is stabilized by the electron-withdrawing nitro group. emerginginvestigators.orgemerginginvestigators.orgnih.gov The final step is the deprotonation of the nitrogen atom, often facilitated by a base like triethylamine, to yield the neutral carbamate product. thieme-connect.com
The transformation and cleavage of these carbamates have also been studied. The base-catalyzed hydrolysis of 4-nitrophenyl carbamates, for instance, also involves a nucleophilic attack (by a hydroxide (B78521) ion) at the carbonyl carbon. emerginginvestigators.org The stability of these carbamates in neutral and acidic conditions, coupled with their lability under basic conditions, makes the 4-nitrophenyl group a useful colorimetrically trackable, base-labile protecting group. emerginginvestigators.orgemerginginvestigators.org
Kinetic Studies of Synthesis Pathways
Kinetic investigations into the formation of urethanes from alcohols and isocyanates have shown that the reaction mechanism can be complex, often involving the alcohol in multiple roles. kuleuven.benih.gov Early studies suggested that the solvolysis reaction is first order in both alcohol and isocyanate when concentrations are approximately equimolar. kuleuven.be However, further research has indicated that at higher alcohol concentrations, two or three alcohol molecules may be implicated in the reaction, with trimers of the alcohol becoming dominant. kuleuven.benih.gov This suggests a multimolecular intervention by the alcohol in the reaction mechanism. kuleuven.benih.gov
The reactivity of the alcohol is influenced by its structure, with primary alcohols generally being more reactive than secondary alcohols. kuleuven.be The rate of reaction is also affected by the substituents on the phenyl isocyanate ring. Electron-withdrawing groups, such as the nitro group in 4-nitrophenyl isocyanate, are observed to accelerate the rate of reaction. researchgate.net This is consistent with a mechanism where the nucleophilic alcohol attacks the electrophilic carbon of the isocyanate group. acs.org
Table 1: Illustrative Kinetic Parameters for Urethane (B1682113) Formation This table is based on general findings for isocyanate-alcohol reactions and serves as an illustrative example.
| Reactants | Catalyst | Order of Reaction | Rate Determining Step |
| Phenyl Isocyanate + Methanol (B129727) | Dibutyltin diacetate | First order in each reactant | Insertion of isocyanate into the tin-alkoxy bond capes.gov.br |
| Aliphatic Diisocyanates + Butan-1-ol | Uncatalyzed | Pseudo first-order with excess alcohol | Formation of the urethane linkage rsc.org |
Computational Modeling of Reaction Intermediates and Transition States
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction mechanism of isocyanates and alcohols. 193.6.1 These studies suggest that the nucleophilic addition of the alcohol occurs in a concerted manner across the N=C bond of the isocyanate, rather than the C=O bond. kuleuven.benih.gov The presence of a polarizable continuum model (PCM) to simulate bulk solvent effects does not alter this preference. nih.gov
Theoretical modeling indicates that the reaction can proceed through a trimolecular complex involving the alcohol, the catalyst (if present), and the isocyanate. 193.6.1 For acid-catalyzed urethane formation, a proposed mechanism involves the formation of a complex between the alcohol and the catalyst, followed by the addition of the isocyanate to form a trimolecular complex. 193.6.1 A proton transfer then occurs in the transition state. 193.6.1
For the uncatalyzed reaction, computational studies on the reaction of phenyl isocyanate with alcohols like methanol and butan-1-ol have shown that the length of the aliphatic chain of the alcohol has a minimal effect on the energy barrier for urethane bond formation. 193.6.1 This suggests that the electronic environment of the isocyanate, significantly influenced by the nitro group in this compound, is a more critical factor in determining reactivity.
Table 2: Computationally Modeled Intermediates and Transition States in Urethane Formation This table is a generalized representation based on computational studies of isocyanate-alcohol reactions.
| Stage | Description | Key Features |
| Reactant Complex (RC) | Initial association of reactants (isocyanate and alcohol), potentially with a catalyst. | Formation of hydrogen bonds. acs.org |
| Transition State (TS) | The highest energy point along the reaction coordinate. | Involves proton transfer and the simultaneous formation and breaking of bonds. acs.org193.6.1 |
| Product Complex (PC) | The urethane product associated with the catalyst (if used). | The urethane bond is fully formed. acs.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mun.caresearchgate.net The synthesis of carbamates, including this compound, can be evaluated and improved based on these principles. nih.gov
A significant advancement in the green synthesis of carbamates is the use of carbon dioxide (CO2) as a C1 source, which is non-toxic, abundant, and inexpensive. rsc.orgrsc.org This approach avoids the use of highly toxic phosgene, which is traditionally used to prepare the isocyanate or chloroformate precursors for carbamate synthesis. rsc.org The direct synthesis of carbamates from amines, alcohols, and CO2 can be achieved using basic catalysts under mild reaction conditions. rsc.orgresearchgate.net
Other green chemistry strategies applicable to carbamate synthesis include:
Use of Catalysts: Employing catalysts, especially reusable solid catalysts, can increase reaction efficiency and reduce waste. nih.gov
Safer Solvents: The use of safer solvents like water or ionic liquids, or performing reactions under solvent-free conditions, is a key principle. nih.gov
Energy Efficiency: Methods like microwave irradiation can provide a green source of heating, often leading to faster and cleaner reactions. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core concept of green chemistry. mun.ca
While the direct application of these green methods to the synthesis of this compound is not detailed in the provided search results, the general methodologies for greener carbamate synthesis are well-established and represent a clear path for more sustainable production of this and related compounds. rsc.orgresearchgate.netnih.gov
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the definitive structural determination of butyl N-(4-nitrophenyl)carbamate. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and chemical environment of each atom within the molecule can be established.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The aromatic protons of the 4-nitrophenyl group exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The two protons ortho to the nitro group (H-3 and H-5) are deshielded by the electron-withdrawing nitro group and appear as a doublet at a lower field, typically around 8.19-8.16 ppm. The two protons meta to the nitro group (H-2 and H-6) are found at a slightly higher field, also as a doublet, in the range of 7.54-7.51 ppm.
The protons of the n-butyl group give rise to distinct signals in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the oxygen atom of the carbamate (B1207046) group (-O-CH₂-) are expected to be the most deshielded of the butyl chain, appearing as a triplet. The subsequent methylene protons (-CH₂-CH₂-) will appear as a multiplet, and the terminal methyl protons (-CH₃) will be observed as a triplet at the highest field. A broad singlet corresponding to the N-H proton of the carbamate linkage is also anticipated, typically in the region of 6.89 ppm.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 (Aromatic) | 8.19 - 8.16 | Doublet | ~8 |
| H-2, H-6 (Aromatic) | 7.54 - 7.51 | Doublet | ~8 |
| N-H (Carbamate) | ~6.89 | Broad Singlet | - |
| -O-CH₂- (Butyl) | ~4.10 | Triplet | ~6.7 |
| -CH₂- (Butyl) | ~1.65 | Multiplet | - |
| -CH₂- (Butyl) | ~1.40 | Multiplet | - |
| -CH₃ (Butyl) | ~0.95 | Triplet | ~7.4 |
Note: The chemical shifts for the butyl group are estimated based on typical values for n-butyl esters and may vary slightly.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for the aromatic, carbamate, and butyl carbons. The carbon atom of the carbonyl group in the carbamate linkage (C=O) is typically found in the downfield region of the spectrum, around 152.70 ppm.
The aromatic carbons show a pattern consistent with a para-substituted benzene (B151609) ring. The carbon atom attached to the nitro group (C-4) is deshielded, while the carbon attached to the carbamate nitrogen (C-1) also appears at a lower field. The remaining aromatic carbons (C-2, C-6, and C-3, C-5) will have distinct chemical shifts. The carbons of the n-butyl group will appear in the upfield region of the spectrum, with the carbon attached to the oxygen (-O-CH₂) being the most deshielded.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carbamate) | ~152.70 |
| C-1 (Aromatic) | ~137.60 |
| C-4 (Aromatic) | ~144.00 |
| C-3, C-5 (Aromatic) | ~125.30 |
| C-2, C-6 (Aromatic) | ~118.00 |
| -O-CH₂- (Butyl) | ~65.8 |
| -CH₂- (Butyl) | ~30.7 |
| -CH₂- (Butyl) | ~19.1 |
| -CH₃ (Butyl) | ~13.6 |
Note: The chemical shifts are based on data for the closely related tert-butyl (4-nitrophenyl)carbamate and estimations for the n-butyl chain.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the adjacent protons of the butyl chain, confirming their sequence. It would also show the coupling between the aromatic protons on the same ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, allowing for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the signal for the -O-CH₂- protons would correlate with the signal for the -O-CH₂- carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule and can offer insights into its conformational state.
Assignment of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound are characterized by the vibrational modes of its key functional groups: the nitro group, the carbamate linkage, the aromatic ring, and the alkyl chain.
N-H Vibrations: A prominent absorption band corresponding to the N-H stretching vibration of the carbamate group is expected in the IR spectrum, typically in the region of 3300-3400 cm⁻¹. The N-H bending vibration usually appears around 1520 cm⁻¹.
C=O Vibration: The carbonyl (C=O) stretching vibration of the carbamate group is a strong and characteristic band in the IR spectrum, generally observed in the range of 1700-1730 cm⁻¹. Studies on similar N-alkyl-p-nitrophenyl carbamates indicate a single strong carbonyl band. youtube.com
NO₂ Vibrations: The nitro group gives rise to two strong stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ region.
C-O and C-N Vibrations: The C-O stretching vibrations of the carbamate ester and the C-N stretching will appear in the fingerprint region of the spectrum, typically between 1000-1300 cm⁻¹.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ range.
Aliphatic C-H Vibrations: The stretching vibrations of the C-H bonds in the butyl group are found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3400 |
| Bending | ~1520 | |
| C=O | Stretching | 1700 - 1730 |
| NO₂ | Asymmetric Stretching | 1500 - 1570 |
| Symmetric Stretching | 1300 - 1370 | |
| C-O | Stretching | 1000 - 1300 |
| C-N | Stretching | 1000 - 1300 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
Conformational Insights from Vibrational Modes
Vibrational spectroscopy can also provide valuable information about the conformational isomers of a molecule. The rotational freedom around the C-O and N-C bonds of the carbamate group, as well as the C-N bond connecting the phenyl ring, can lead to different stable conformations. These different conformers may exhibit subtle but measurable differences in their vibrational spectra.
For instance, the position and shape of the N-H and C=O stretching bands can be sensitive to the conformational state and the extent of intermolecular hydrogen bonding in the solid state. In solution, changes in the vibrational spectrum upon varying the solvent polarity or temperature could indicate the presence of a conformational equilibrium. While detailed conformational studies on this compound using vibrational spectroscopy are not widely reported, analysis of related nitrophenyl carbamates has shown that crystal packing effects can lead to the appearance of multiple carbonyl bands in the solid-state IR spectrum, corresponding to different molecular conformations within the crystal lattice. researchgate.net A thorough analysis of the vibrational spectra under different conditions could thus shed light on the preferred conformations of this compound in both the solid state and in solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties.emerginginvestigators.orgemerginginvestigators.org
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of this compound. The presence of the 4-nitrophenyl group serves as a potent chromophore, dominating the compound's absorption characteristics in the UV-Vis region. This chromophore is responsible for the compound's interaction with ultraviolet and visible light, leading to distinct electronic transitions that are sensitive to the molecular environment.
Analysis of Electronic Transitions
The UV-Vis spectrum of this compound is primarily characterized by electronic transitions within the nitro-substituted aromatic system. The key transitions observed are the π→π* and n→π* transitions. libretexts.orgnih.gov
π→π Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π antibonding orbital. libretexts.org For the 4-nitrophenyl moiety, these transitions involve the delocalized π-electron system of the benzene ring and the nitro group. They typically appear as strong absorption bands at shorter wavelengths.
n→π Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group or the carbamate group) to a π antibonding orbital. libretexts.org These transitions are generally of much lower intensity compared to π→π* transitions and are often observed as a shoulder on the main absorption band or as a separate band at longer wavelengths. libretexts.org
The hydrolysis of 4-nitrophenyl carbamates can be monitored spectroscopically, as the process yields the 4-nitrophenolate (B89219) ion under basic conditions. emerginginvestigators.org This resulting ion is bright yellow and presents a strong optical readout at approximately 413 nm, confirming the cleavage of the carbamate. emerginginvestigators.orgemerginginvestigators.org
Table 1: Typical Electronic Transitions for the 4-Nitrophenyl Chromophore
| Transition Type | Involved Orbitals | Relative Intensity | Expected Wavelength Region |
| π → π | π (aromatic ring, NO₂) → π (aromatic ring, NO₂) | High (ε > 10,000) | Shorter Wavelength (UV-B/C) |
| n → π | n (O atoms in NO₂, C=O) → π (aromatic ring, NO₂) | Low (ε < 2,000) | Longer Wavelength (UV-A) |
Solvatochromic Effects on Electronic Spectra
Solvatochromism describes the shift in the wavelength of maximum absorption (λmax) of a compound in response to a change in solvent polarity. This phenomenon provides valuable information about the differential stabilization of the electronic ground and excited states by the solvent.
For this compound, the polarity of the solvent is expected to have a noticeable impact on its electronic transitions:
The high-energy π→π* transition often experiences a bathochromic (red) shift to longer wavelengths in polar solvents. libretexts.org This occurs because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. libretexts.org
Conversely, the low-energy n→π* transition usually undergoes a hypsochromic (blue) shift to shorter wavelengths in polar, protic solvents. libretexts.org This is because the non-bonding electrons of the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), lowering the energy of the ground state more significantly than the excited state. libretexts.org
Table 2: Expected Solvatochromic Shifts for this compound
| Solvent Polarity | Transition | Expected Shift | Rationale |
| Increasing Polarity | π → π | Bathochromic (Red Shift) | Stabilization of the more polar excited state. libretexts.org |
| Increasing Polarity (especially protic) | n → π | Hypsochromic (Blue Shift) | Stabilization of the ground state via solvent interaction with lone pairs. libretexts.org |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. The precise mass measurement distinguishes the target compound from other molecules with the same nominal mass but different atomic compositions.
Table 3: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₄ | nih.gov |
| Nominal Mass | 238 g/mol | nih.gov |
| Monoisotopic (Exact) Mass | 238.095357 Da | nih.govnih.gov |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is employed for detailed structural confirmation. In an MS/MS experiment, the molecular ion of this compound (m/z 238.1) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of this compound is expected to proceed through several predictable pathways, including:
Cleavage of the ester bond, leading to the loss of the butoxy group or butene.
Decarboxylation with the loss of CO₂.
Fragmentation of the nitroaromatic portion.
Table 4: Predicted MS/MS Fragmentation Pattern for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 238.1 | 182.1 | C₄H₈ (Butene) | [H₂N-(C₆H₄)-NO₂]⁺ (4-nitroaniline ion) |
| 238.1 | 165.1 | C₄H₉O (Butoxy radical) | [O=C=N-(C₆H₄)-NO₂]⁺ (4-nitrophenyl isocyanate ion) |
| 238.1 | 138.1 | C₄H₈O₂N (Butylamino formate) | [C₆H₄NO₂]⁺ (Nitrophenyl cation) |
| 182.1 | 152.1 | NO | [H₂N-(C₆H₄)-O]⁺ |
| 182.1 | 136.1 | NO₂ | [H₂N-(C₆H₄)]⁺ |
X-ray Diffraction Studies for Solid-State Molecular Architecture
As of the latest literature surveys, a single-crystal X-ray diffraction structure for this compound has not been reported. However, analysis of structurally similar compounds, such as other nitrophenyl derivatives, allows for a well-informed prediction of its likely solid-state characteristics. core.ac.ukmdpi.com
An X-ray diffraction study would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional conformation. It is anticipated that the 4-nitrophenyl group would be largely planar. The conformation of the butyl chain and the relative orientation of the carbamate linkage would be determined.
Crucially, this technique would reveal the intermolecular interactions that govern the crystal packing. For this compound, the following interactions are expected to be significant:
Hydrogen Bonding : The amide proton (N-H) is a hydrogen bond donor and can form strong hydrogen bonds with acceptors on adjacent molecules, such as the oxygen atoms of the nitro group or the carbonyl oxygen of the carbamate. mdpi.com These interactions could lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice.
π-π Stacking : The electron-deficient 4-nitrophenyl rings are likely to engage in face-to-face or offset π-π stacking interactions, contributing significantly to the stability of the crystal structure. mdpi.com
Elucidation of the crystal structure would provide a definitive understanding of the molecule's solid-state architecture and the non-covalent forces that dictate its macroscopic properties.
Crystal Structure Determination and Intermolecular Interactions
To date, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, insights into the probable solid-state conformation and intermolecular interactions can be drawn from the analysis of closely related structures, such as phenyl N-(4-nitrophenyl)carbamate. The structural data for this analog provides a valuable model for understanding the key interactions that likely govern the crystal packing of this compound.
In the solid state, carbamate groups are known to be effective hydrogen bond donors and acceptors, which strongly influences their crystal packing. It is anticipated that in the crystal structure of this compound, the N-H group of the carbamate moiety would act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group would serve as hydrogen bond acceptors. These interactions are expected to lead to the formation of well-defined supramolecular synthons.
A summary of the crystallographic data for the related compound, phenyl N-(4-nitrophenyl)carbamate, is presented in the table below to provide a reference for the type of structural features that might be expected for the butyl derivative.
Table 1: Crystallographic Data for Phenyl N-(4-nitrophenyl)carbamate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 258.23 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6722 (3) |
| b (Å) | 10.2543 (5) |
| c (Å) | 12.4787 (6) |
| α (°) | 84.625 (3) |
| β (°) | 79.386 (3) |
| γ (°) | 77.955 (3) |
| Volume (ų) | 1187.73 (9) |
Polymorphism and Crystallization Phenomena
The existence of polymorphism, where a compound can crystallize into multiple distinct crystal structures with different physicochemical properties, has not been explicitly documented for this compound. However, polymorphism is a common phenomenon in carbamate-containing molecules. For instance, detailed studies on phenyl carbamate have revealed the existence of at least three polymorphic forms. This suggests that this compound may also exhibit polymorphism under different crystallization conditions, although this remains to be experimentally verified.
The crystallization of this compound has been described in synthetic procedures, typically yielding off-white crystals upon purification. The specific conditions of crystallization, such as the choice of solvent, temperature, and cooling rate, would be critical factors in determining the resulting crystal form if polymorphism does exist. Further research, including screening for polymorphs using various crystallization techniques and characterization by methods such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy, would be necessary to fully explore the crystallization phenomena of this compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phenyl N-(4-nitrophenyl)carbamate |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For butyl N-(4-nitrophenyl)carbamate, DFT calculations are instrumental in elucidating its fundamental electronic characteristics, which in turn dictate its reactivity and intermolecular interactions.
The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Theoretical studies on similar carbamate (B1207046) structures, such as 4-nitrophenyl N-phenylcarbamate, have shown that the molecule is not planar. The aromatic rings are typically twisted with respect to the central carbamate group physchemres.org. For this compound, the geometry would be characterized by the planar p-nitrophenyl group, the flexible butyl chain, and the connecting carbamate linkage. The planarity of the carbamate group itself is of interest, as resonance can lead to a more planar arrangement, but steric hindrance from the bulky butyl group and the phenyl ring can cause deviations.
By exploring the energetic landscape, computational chemists can identify various stable conformers and the energy barriers between them. For the butyl group, multiple conformations (e.g., anti, gauche) are possible, each with a distinct energy. The relative energies of these conformers determine their population at a given temperature. Studies on other carbamates have successfully used DFT to explore the potential energy surface and identify the lowest energy conformations core.ac.uk.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values from DFT calculations on similar molecules. Actual experimental or high-level computational data for this specific molecule may vary.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-O (Ester) Bond Length | ~1.36 Å |
| N-C (Amide) Bond Length | ~1.38 Å |
| C-N-H Bond Angle | ~120° |
| O-C-N Bond Angle | ~110° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity chemrxiv.orgyoutube.com.
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-nitrophenylamino moiety, specifically the nitrogen atom of the carbamate and the phenyl ring. The LUMO, conversely, is anticipated to be centered on the electron-deficient nitro group (-NO₂) and the phenyl ring to which it is attached. This distribution is a common feature in nitroaromatic compounds diva-portal.orgsigmaaldrich.com.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This can facilitate charge transfer within the molecule or to another molecule, which is a key aspect of many chemical reactions irjweb.com. DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap. For instance, DFT studies on similar aromatic compounds have calculated HOMO-LUMO gaps to be in the range of 3-5 eV, indicating moderate reactivity irjweb.comresearchgate.net.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are for illustrative purposes and are typical for similar molecules calculated using DFT.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions youtube.com.
In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the carbamate. These regions are susceptible to electrophilic attack. Conversely, the most positive potential (typically colored blue) would be found around the hydrogen atom of the N-H group and the hydrogen atoms of the butyl chain, indicating sites prone to nucleophilic attack youtube.comnih.gov.
The MEP map provides a clear rationale for the molecule's intermolecular interactions, such as hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl and nitro oxygens can act as hydrogen bond acceptors. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in its environment.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space available to flexible molecules like this compound mdpi.com.
For this molecule, the flexibility of the butyl chain and the rotation around the C-O and N-C single bonds of the carbamate linkage are of particular interest. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent) and the transitions between them. A recent study on carbamate monomers highlighted the power of combining spectroscopic techniques with simulations to understand their conformational landscape, revealing the presence of multiple stable conformers in solution core.ac.ukchemrxiv.org.
The simulations can track key dihedral angles over time to understand the rotational dynamics. For example, the torsion angles defining the orientation of the butyl group relative to the carbamate plane and the orientation of the phenyl ring would be monitored. The results can be presented as population distributions of different conformers, providing a dynamic picture that complements the static view from DFT calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors with the observed activity researchgate.net.
The development of a QSAR model for a class of compounds that includes this compound would involve several steps. Initially, a dataset of carbamate derivatives with measured biological activity (e.g., enzyme inhibition) would be compiled. A study on carbamate-based inhibitors of acetylcholinesterase, for example, successfully employed 2D-QSAR to guide the design of new potent molecules nih.gov.
The core of QSAR modeling lies in the generation and selection of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. Descriptors can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Based on the 2D structure (e.g., topological indices, atom counts).
3D descriptors: Based on the 3D conformation (e.g., steric parameters, surface area).
Quantum chemical descriptors: Derived from calculations like DFT (e.g., HOMO/LUMO energies, dipole moment, atomic charges).
For a molecule like this compound, a wide range of descriptors would be calculated. For instance, the lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and electronic parameters like the HOMO-LUMO gap and dipole moment would be relevant sapub.org.
Once a large pool of descriptors is generated for all compounds in the dataset, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to select a subset of descriptors that best correlate with the biological activity. The goal is to create a predictive model that is both statistically robust and mechanistically interpretable researchgate.netyoutube.com. For example, a QSAR model for carbamate inhibitors might show that activity is positively correlated with lipophilicity and the presence of an electron-withdrawing group, and negatively correlated with molecular size.
Table 3: Common Descriptor Classes for QSAR Modeling of Carbamates
| Descriptor Class | Examples | Relevance |
| Physicochemical | LogP, Molar Refractivity | Describes lipophilicity and polarizability, important for membrane permeability. |
| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular size, shape, and branching. |
| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to the molecule's reactivity and ability to form electrostatic interactions. |
| Steric | Molecular Volume, Surface Area | Describes the size and shape of the molecule, important for receptor fitting. |
These computational approaches, from the electronic detail of DFT to the dynamic picture from MD and the predictive power of QSAR, provide a comprehensive theoretical framework for understanding this compound.
Statistical Validation of QSAR Models
The development of a Quantitative Structure-Activity Relationship (QSAR) model, which correlates a compound's chemical structure with its biological activity, requires rigorous statistical validation to ensure its robustness and predictive power. While no specific QSAR models for this compound have been identified in the literature, any such model would be evaluated using a standard set of statistical metrics.
Validation is crucial to confirm that the model is not a result of a chance correlation and can reliably predict the activity of new, untested compounds. nih.govresearchgate.net The process typically involves both internal and external validation techniques.
Internal Validation: This process assesses the stability and robustness of the model using the initial dataset. A common method is cross-validation (CV), where the dataset is repeatedly divided into training and test sets. The leave-one-out (LOO) cross-validation is a frequently used technique where a single data point is removed, and the model is refit using the remaining data. The predicted value for the removed data point is then compared to its actual value. A key metric derived from this is the cross-validated correlation coefficient (q² or r²(CV)), which indicates the internal predictive ability of the model. For a QSAR model to be considered acceptable, it generally should have a q² value greater than 0.5. mdpi.com
External Validation: This is a more stringent test of a model's predictive capability. It involves using an external set of compounds that were not used in the model's development to see how well the model predicts their activity. mdpi.com The predictive ability is often assessed by the predictive r² (r²_pred).
Key statistical parameters used in the validation of QSAR models are summarized in the table below. A generally accepted QSAR model would have an r² value greater than 0.6. mdpi.com
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | r² | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Cross-validated Correlation Coefficient | q² or r²(CV) | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive r² | r²_pred | Measures the predictive power of the model for an external set of data. | > 0.5 |
| Standard Deviation of Error of Prediction | SDEP | Reflects the accuracy of predictions. | Lower values are better. |
| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | Lower values are better. |
This table represents generally accepted statistical metrics for QSAR model validation and is not based on a specific model for this compound.
Molecular Docking and Binding Affinity Predictions (In Silico Mechanistic Studies)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This allows for the study of intermolecular interactions at an atomic level. While specific docking studies on this compound are not available, studies on related carbamates suggest that the N-alkyl chain length is crucial for enzyme inhibition, indicating a specific binding interaction. nih.govcapes.gov.br
Ligand-Target Interaction Profiling
Following a docking simulation, the resulting poses are analyzed to understand the specific interactions between the ligand and the target protein. These interactions are fundamental to the ligand's biological activity. Key interactions that would be analyzed include:
Hydrogen Bonds: The carbamate moiety in this compound has both hydrogen bond donors (the N-H group) and acceptors (the carbonyl and ester oxygens), which can form crucial interactions with amino acid residues in a protein's active site. acs.org
Hydrophobic Interactions: The butyl group and the phenyl ring are hydrophobic and would likely interact with nonpolar amino acid residues such as valine, leucine, and isoleucine in the binding pocket.
Pi-Pi Stacking: The aromatic nitrophenyl ring could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Electrostatic Interactions: The nitro group is strongly electron-withdrawing and can participate in electrostatic or polar interactions.
A hypothetical interaction profile is detailed in the table below.
| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | N-H of carbamate | Aspartic Acid, Glutamic Acid, Serine |
| Hydrogen Bond Acceptor | C=O of carbamate, -O- of ester | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interaction | Butyl chain, Phenyl ring | Leucine, Isoleucine, Valine, Alanine |
| Pi-Pi Stacking | Nitrophenyl ring | Phenylalanine, Tyrosine, Tryptophan |
| Electrostatic Interaction | Nitro group | Arginine, Lysine, Histidine |
This table is a hypothetical representation of potential interactions and is not based on specific experimental data for this compound.
Energetic Analysis of Predicted Binding Modes
A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target. This is achieved through scoring functions that calculate a score or binding energy, typically in kcal/mol. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction.
The total binding energy can be broken down into its constituent parts to provide a more detailed understanding of the forces driving the interaction. These components often include:
Van der Waals Energy: Contributions from hydrophobic and other non-polar interactions.
Electrostatic Energy: Contributions from charge-charge and other polar interactions.
Torsional Energy: The energy penalty associated with the conformation of the ligand in its bound state.
Solvation Energy: The energy change associated with the desolvation of the ligand and the binding site upon complex formation.
While no specific energetic analysis for this compound is available, the table below provides a hypothetical breakdown of binding energy components that would be considered in such a study.
| Energy Component | Description | Hypothetical Contribution |
| Van der Waals Energy | Energy from non-covalent forces between non-polar atoms. | Favorable (Negative) |
| Electrostatic Energy | Energy from the interaction of charged and polar groups. | Favorable (Negative) |
| Hydrogen Bonding | Specific electrostatic interactions. | Favorable (Negative) |
| Torsional Free Energy | Energy cost for restricting rotatable bonds upon binding. | Unfavorable (Positive) |
| Desolvation Energy | Energy cost of removing water from interacting surfaces. | Unfavorable (Positive) |
| Total Binding Energy | Sum of all contributions. | Overall Favorable (Negative) |
This table presents a hypothetical energetic analysis and does not reflect experimental data for this compound.
Structure Activity Relationship Sar Studies of Butyl N 4 Nitrophenyl Carbamate Analogues
Rational Design Principles for Structural Modification
The rational design of analogues of butyl N-(4-nitrophenyl)carbamate is primarily guided by quantitative structure-activity relationship (QSAR) studies and molecular modeling. nih.govplos.orgplos.org The fundamental goal is to optimize the interaction of the carbamate (B1207046) with its target enzyme, often a hydrolase such as a cholinesterase or lipase (B570770). nih.govmdpi.com The design process typically focuses on three key molecular regions: the N-alkyl chain, the carbamate linkage, and the 4-nitrophenyl moiety.
QSAR models have been instrumental in identifying the physicochemical properties that are crucial for the biological activity of this family of compounds. nih.govplos.org These models mathematically correlate structural descriptors with inhibitory potency, providing a predictive framework for designing new analogues. nih.gov Key descriptors often include steric parameters (e.g., molecular volume), electronic properties (e.g., charge distribution, HOMO/LUMO energies), and hydrophobicity. nih.govplos.org For instance, the design of more potent inhibitors often involves modulating the Connolly Accessible Area and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). nih.govplos.org
Molecular docking studies complement QSAR by providing a visual and energetic understanding of how the analogues bind to the active site of the target enzyme. nih.gov These computational techniques help to rationalize the observed SAR and guide the placement of functional groups to enhance binding affinity and inhibitory activity. nih.gov For example, docking studies can reveal key hydrogen bonding interactions, π-π stacking, and hydrophobic contacts that are essential for potent inhibition.
Impact of N-Alkyl Chain Length Variation on Molecular Interactions
The length of the N-alkyl chain in N-(4-nitrophenyl)carbamate analogues is a critical determinant of their inhibitory potency. Studies have consistently shown that variations in chain length directly impact the strength of interaction with the target enzyme. nih.gov
Generally, an increase in the length of the N-alkyl chain from methyl to octyl leads to a more potent inhibition of enzymes like cholesterol esterase. nih.gov This trend is attributed to enhanced hydrophobic interactions between the alkyl chain and non-polar regions within the enzyme's active site. For instance, the octyl derivative of p-nitrophenyl carbamate is a more potent inhibitor of cholesterol esterase than the butyl derivative. nih.gov This suggests that the active site can accommodate longer alkyl chains, leading to more favorable binding.
However, this relationship is not always linear, and an optimal chain length often exists for a specific enzyme target. Beyond a certain length, steric hindrance can occur, leading to a decrease in inhibitory activity. The table below illustrates the general trend observed in the inhibitory activity of N-alkyl-p-nitrophenyl carbamates against cholesterol esterase.
| Alkyl Chain | Relative Inhibitory Potency |
| Methyl | + |
| Butyl | ++ |
| Pentyl | +++ |
| Octyl | ++++ |
| (Data based on qualitative trends described in the literature) |
The nature of the enzyme's active site pocket dictates the ideal length of the alkyl substituent for optimal hydrophobic interactions.
Influence of Substituent Effects on the 4-Nitrophenyl Moiety
The primary role of the 4-nitro group is to increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the enzyme's serine residue. nih.gov The electron-withdrawing nature of the nitro group is a key factor in the compound's inhibitory activity.
Stereochemical Considerations and Chiral Analogues
Stereochemistry can play a significant role in the biological activity of enzyme inhibitors. While this compound itself is achiral, the introduction of chiral centers into its analogues can lead to enantiomers with different inhibitory potencies. This stereoselectivity arises from the three-dimensional nature of the enzyme's active site, which can preferentially bind one enantiomer over the other.
Although specific studies on chiral analogues of this compound are not extensively documented in the provided search results, research on other chiral carbamate inhibitors demonstrates the importance of stereochemistry. For example, studies on enantiomers of norbornyl-N-n-butylcarbamates as butyrylcholinesterase inhibitors have shown that the enzyme can discriminate between different stereoisomers. researchgate.net
The synthesis of chiral carbamates can be achieved through various methods, including the use of chiral starting materials or through stereoselective synthesis. mit.edu Enzymatic resolution is another powerful technique for obtaining enantiomerically pure carbamates. researchgate.net The evaluation of individual enantiomers is crucial for understanding the precise molecular interactions that govern inhibitor binding and for developing more selective and potent drugs.
Synthetic Strategies for Analogue Library Generation
The generation of a diverse library of this compound analogues is essential for comprehensive SAR studies. Several synthetic strategies can be employed to systematically vary the N-alkyl chain and the substituents on the 4-nitrophenyl ring.
A common and direct method for the synthesis of N-aryl carbamates involves the reaction of an appropriate amine with a chloroformate derivative. nih.gov For generating a library of N-alkyl-4-nitrophenyl carbamates, one could react 4-nitrophenyl chloroformate with a series of different primary alkylamines.
More advanced and efficient methods for library synthesis include solid-phase synthesis and combinatorial chemistry approaches. nih.gov Solid-phase synthesis allows for the rapid generation of a large number of analogues by attaching the carbamate scaffold to a resin support and then introducing various building blocks. nih.gov This is particularly useful for creating libraries with diverse N-alkyl chains.
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of N-aryl carbamates, offering a broad substrate scope. nih.govmit.edu These methods can be adapted for library synthesis by using a variety of aryl halides or triflates and different alcohols or amines. One-pot syntheses and multi-component reactions further streamline the process of generating diverse carbamate libraries. nih.gov
A general synthetic scheme for generating a library of N-alkyl-(substituted-phenyl)carbamates is outlined below:
Scheme 1: General Synthesis of N-Alkyl-(substituted-phenyl)carbamate Analogues
This two-step process involves the initial formation of a substituted-phenyl chloroformate followed by its reaction with a primary alkylamine to yield the desired carbamate analogue. By using a variety of substituted phenols and alkylamines, a diverse library can be constructed for SAR evaluation.
Mechanistic Investigations of Biological Interactions at the Molecular Level
Enzyme Inhibition Mechanisms
The kinetics of enzyme inhibition by butyl N-(4-nitrophenyl)carbamate have been investigated, particularly with human bile-salt-dependent lipase (B570770). nih.gov The formation of the enzyme-inhibitor complex follows saturation kinetics. nih.gov The potency of inhibition is significantly influenced by the structure of the carbamate (B1207046), specifically the length of the N-alkyl chain. nih.gov Research comparing a series of synthetic carbamates demonstrated that N-butyl-(4-nitrophenyl)carbamate is a more potent inhibitor of bile-salt-dependent lipase than carbamates with shorter N-alkyl chains, such as N-methyl-O-phenyl or N-isopropyl carbamates. nih.gov This indicates that the butyl group is crucial for the interaction with the enzyme. nih.gov
Inhibitory Characteristics of this compound
| Characteristic | Description | Source |
| Target Enzyme | Human Bile-Salt-Dependent Lipase (Cholesterol Esterase) | nih.gov |
| Inhibition Type | Mechanism-based | nih.gov |
| Kinetics | First-order with time; shows saturation kinetics | nih.gov |
| Structural Influence | The N-alkyl chain length is essential for inhibition potency | nih.gov |
| Complex Formed | Inactive stoichiometric enzyme-inhibitor complex | nih.gov |
The interaction between this compound and bile-salt-dependent lipase leads to the formation of an inactive carbamyl enzyme. nih.gov This process involves a nucleophilic attack from the enzyme on the carbamate, which proceeds through a tetrahedral intermediate involving essential residues within the enzyme's catalytic site. nih.gov This intermediate then evolves by releasing the 4-nitrophenol (B140041) group and forming a stable, inactive carbamyl-enzyme complex, which constitutes a form of covalent modification or irreversible binding. nih.gov The inhibition does not proceed through the formation of a reactive isocyanate derivative. nih.gov
The molecular basis for the inhibitory action of this compound is rooted in its specific chemical structure. Evidence indicates that the enzymatic nucleophilic attack is directed at the carbonyl carbon atom of the carbamate, not the nitrogen atom. nih.gov The structure of the N-alkyl group is critical for recognition by the enzyme; compounds like N-butyl-(4-nitrophenyl)carbamate are effective inhibitors, whereas other carbamates with different substitutions are not recognized by the enzyme at all. nih.gov This specificity suggests that the enzyme's active site has a preference for the size and conformation of the butyl group, which facilitates the subsequent chemical steps leading to catalytic inhibition. nih.gov
Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The primary documented molecular interaction of this compound is with proteins, specifically enzymes. As detailed in the preceding sections, it forms a covalent bond with serine residues in the active site of enzymes like bile-salt-dependent lipase. nih.gov It has also been reported to inhibit other serine proteases, such as trypsin and chymotrypsin. inrae.fr
There is no information available from the conducted research regarding the specific molecular interactions of this compound with nucleic acids.
Cellular Uptake and Intracellular Transport Mechanisms (Molecular Perspective)
Specific studies detailing the cellular uptake and intracellular transport mechanisms for this compound at a molecular level were not found in the available research. While general mechanisms for cellular uptake of various compounds are known, data pertaining specifically to this carbamate is absent. researchgate.netnih.govnih.govmdpi.combrieflands.com
Modulation of Specific Biochemical Pathways at the Molecular Level
This compound modulates biochemical pathways by directly inhibiting key enzymes. nih.govinrae.fr By inhibiting bile-salt-dependent lipase (cholesterol esterase), it directly interferes with the pathway of lipid digestion and cholesterol metabolism. nih.gov The formation of the inactive carbamyl-enzyme complex effectively halts the enzyme's catalytic activity, thereby blocking the pathway at that specific step. nih.gov Its ability to inhibit other serine proteases suggests it may also modulate other biochemical processes reliant on these enzymes. inrae.fr
Academic Applications and Future Research Directions of Butyl N 4 Nitrophenyl Carbamate
The unique chemical properties of butyl N-(4-nitrophenyl)carbamate, particularly the presence of the electron-withdrawing nitro group on the phenyl ring, make it a valuable tool in various scientific disciplines. Its utility spans from fundamental mechanistic studies in chemical biology to the development of new synthetic methodologies and environmental remediation strategies. This article explores the current academic applications and future research trajectories for this versatile compound.
Q & A
Q. How is butyl N-(4-nitrophenyl)carbamate synthesized, and what are the optimal reaction conditions?
Methodological Answer: this compound is synthesized via an N-Boc protection reaction. A representative procedure involves reacting 4-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. Key steps include:
- Reagents : 4-Nitroaniline, Boc₂O, oxalyl chloride (as a catalyst), and a solvent like dichloromethane (DCM).
- Conditions : Stirring at room temperature for 12–24 hours, followed by purification via recrystallization.
- Yield : ~86% (pale yellow solid) with confirmed purity via melting point (112–113°C) .
Q. Table 1: Synthesis Conditions and Outcomes
| Reagent/Condition | Details | Reference |
|---|---|---|
| Starting Material | 4-Nitroaniline | |
| Protecting Agent | Boc₂O | |
| Catalyst | Oxalyl chloride | |
| Solvent | Dichloromethane (DCM) | |
| Reaction Time | 12–24 hours | |
| Yield | 86.2% | |
| Melting Point | 112–113°C |
Q. What spectroscopic methods are used to characterize this compound, and what are the key spectral markers?
Methodological Answer: Characterization relies on ¹H NMR , ¹³C NMR , and melting point analysis:
- ¹H NMR (CDCl₃, 400 MHz) : δ 7.15 (d, 2H, aromatic), 6.71 (d, 2H, aromatic), 1.48 (s, 9H, tert-butyl) .
- ¹³C NMR (CDCl₃, 101 MHz) : δ 153.4 (carbamate C=O), 80.4 (tert-butyl C), 28.3 (tert-butyl CH₃) .
- Melting Point : 112–113°C (consistent with literature) .
Q. Table 2: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Assignment | Reference |
|---|---|---|---|
| Aromatic H | 7.15 | para-NO₂ phenyl protons | |
| Aromatic H | 6.71 | meta-NO₂ phenyl protons | |
| tert-butyl H | 1.48 | (CH₃)₃C | |
| Carbamate C=O | 153.4 | Carbonyl group |
Q. What are the common reactions involving this compound in organic synthesis?
Methodological Answer: The compound serves as a precursor in:
- Deprotection Reactions : Hydrazinolysis with 80% hydrazine hydrate in ethanol (65°C, 2 hours) yields N-(4-nitrophenyl)carbamyl hydrazine (98.7% yield) .
- Nucleophilic Substitution : Reactivity at the carbamate group enables derivatization for agrochemical or pharmaceutical intermediates .
Advanced Research Questions
Q. How can X-ray crystallography be applied to determine the crystal structure of this compound derivatives?
Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves hydrogen bonding and molecular packing. For example:
- Crystal Parameters : Monoclinic system, space group P2₁/c (common for carbamates) .
- Key Interactions : C–H···O hydrogen bonds stabilize the lattice .
- Validation : R factor < 0.08 ensures precision .
Q. Table 3: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R Factor | 0.074 | |
| Hydrogen Bond Length | ~2.8–3.0 Å |
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing nitro group activates the carbamate toward nucleophilic attack. For hydrazinolysis:
Nucleophilic Addition : Hydrazine attacks the carbonyl carbon.
Tert-butyl Group Departure : The Boc group leaves as a stable tert-butoxy anion.
Product Formation : N-(4-nitrophenyl)carbamyl hydrazine precipitates after acid workup .
Q. How should researchers address contradictions in reported spectral data for this compound?
Methodological Answer: Resolve discrepancies by:
- Replicating Experiments : Confirm NMR conditions (e.g., 400 MHz vs. 500 MHz) .
- Cross-Validation : Compare melting points and retention factors (TLC) with literature .
- Impurity Analysis : Use HPLC or GC-MS to detect by-products (e.g., residual 4-nitroaniline) .
Q. What safety protocols are recommended for handling this compound given its hazardous properties?
Methodological Answer:
- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation) .
- Protective Measures : Use fume hoods, nitrile gloves, and lab coats.
- Emergency Response : Flush eyes/skin with water for 15 minutes; seek medical attention .
Q. How can computational chemistry tools assist in the structural refinement of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
